N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide
Description
N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide is a polycyclic aromatic compound featuring a naphthalene core substituted with a hydroxyl group, a 4-chlorophenyl group, and a phenylacetamide moiety. Its synthesis typically involves multicomponent condensation reactions, such as the coupling of β-naphthol, aldehydes, and acetamide derivatives under catalytic conditions . Key physicochemical properties include a melting point of 230°C and distinct intramolecular hydrogen bonding (N–H⋯O and O–H⋯O), which stabilize its crystal structure .
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO2/c26-20-13-10-19(11-14-20)25(27-23(29)16-17-6-2-1-3-7-17)24-21-9-5-4-8-18(21)12-15-22(24)28/h1-15,25,28H,16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANYQOUDIMIUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)Cl)C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide typically involves a multi-component reaction. One common method includes the condensation of 4-chlorobenzaldehyde, 2-naphthol, and acetamide in the presence of a catalyst such as nanocrystalline TiO2-HClO4 . This reaction is often carried out under solvent-free conditions to enhance efficiency and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help in achieving higher yields and purity. Catalysts like ammonium acetate can also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Crystallographic Differences
- N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide :
This analogue substitutes the 4-chlorophenyl group with a m-tolyl (3-methylphenyl) group. The dihedral angle between the naphthalene and benzene rings is 78.32–84.70°, compared to 81.9° in the 4-chlorophenyl variant. This subtle difference influences molecular packing and hydrogen-bonding networks . - N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide :
Lacking the chloro-substituent, this compound exhibits weaker intermolecular forces, reflected in a lower melting point (224–227°C vs. 230°C) .
Table 1: Crystallographic and Structural Parameters
| Compound | Dihedral Angle (°) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 81.9 | 230 | 4-Cl, 2-OH, phenylacetamide |
| N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide | 78.32–84.70 | N/A | 3-CH₃, 2-OH, acetamide |
| N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide | 81.54 | 224–227 | Phenyl, 2-OH, acetamide |
Physicochemical Properties
- Melting Points :
The target compound’s higher melting point (230°C) compared to N-substituted 2-phenylacetamides like 4b (82–83.5°C) and 4c (116–118.5°C) highlights the stabilizing role of the 4-chlorophenyl and hydroxyl groups. - Spectral Data : Infrared (IR) spectra of the target compound show peaks at 3394 cm⁻¹ (O–H stretch) and 1631 cm⁻¹ (C=O stretch), consistent with hydrogen bonding . In contrast, benzotriazole-containing analogues (e.g., 4b) exhibit additional peaks near 1521 cm⁻¹ (C=N stretch) .
Biological Activity
N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide, also known as a derivative of benzamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a hydroxynaphthalenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Properties
The synthesis of this compound involves several steps, often starting from readily available precursors such as 4-chlorobenzaldehyde and 2-hydroxynaphthalene. The reaction typically employs methods like acylation or reductive amination to form the final product.
Key Structural Features:
- Molecular Formula: C22H22ClNO2
- Molecular Weight: 366.87 g/mol
- CAS Number: 66595-77-5
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzamide derivatives have shown that they inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (A549) cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6k | A549 | 3.14 ± 0.29 | Induces apoptosis via mitochondrial pathway |
| Compound 6l | A549 | 0.46 ± 0.02 | Activates caspase-3, reduces Bcl-2 levels |
These findings suggest that the compound may share similar mechanisms of action, potentially involving apoptosis induction and modulation of apoptotic proteins.
Inhibition of Heat Shock Protein 90 (Hsp90)
Another area of interest is the inhibition of heat shock protein 90 (Hsp90), a critical chaperone involved in protein folding and stability in cancer cells. Some analogs have shown submicromolar activity against Hsp90, indicating that this compound could be explored as a candidate for Hsp90 inhibition.
Case Studies
Several case studies have highlighted the biological implications of compounds within this class:
- In Vitro Studies: In vitro assays demonstrated that certain benzamide derivatives can effectively inhibit cell growth in cancer models by disrupting cellular signaling pathways.
- In Vivo Efficacy: Animal models treated with these compounds showed reduced tumor growth rates compared to control groups, underscoring their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
